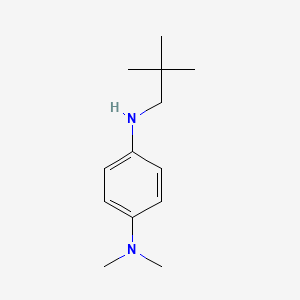
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with dimethyl and neopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with neopentyl bromide and dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diamine: The parent compound, which lacks the dimethyl and neopentyl substitutions.
n1,n1-Dimethylbenzene-1,4-diamine: A similar compound with only dimethyl substitutions.
n4-Neopentylbenzene-1,4-diamine: A compound with only neopentyl substitution.
Uniqueness
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine is unique due to the presence of both dimethyl and neopentyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .
Biological Activity
n1,n1-Dimethyl-n4-neopentylbenzene-1,4-diamine, also known as N,N-dimethyl-p-phenylenediamine (DMPD), is an aromatic amine with significant biological activity. This compound has garnered attention due to its applications in various fields, including dye production and electrochemical applications. This article explores the biological activity of DMPD, including its mechanisms of action, toxicity, and potential therapeutic uses.
- Molecular Formula: C₈H₁₂N₂
- Molecular Weight: 136.20 g/mol
- CAS Number: 99-98-9
- IUPAC Name: N1,N1-dimethylbenzene-1,4-diamine
DMPD is primarily known for its role as an intermediate in dye synthesis and its electrochemical properties. It undergoes oxidation reactions that can generate reactive intermediates, which may exhibit biological activity. The oxidation of DMPD in the presence of hydrogen peroxide and iron(III) leads to the formation of colored products used in spectrophotometric assays for trace metal detection .
Toxicity and Safety
DMPD is classified as hazardous, with potential health risks upon exposure. It can cause skin irritation and respiratory issues if inhaled or ingested. The compound has been associated with mutagenic effects in certain studies, highlighting the need for careful handling in laboratory settings .
| Toxicological Data | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |
| Skin Irritation | Causes irritation |
| Eye Irritation | Causes serious eye damage |
Case Studies and Research Findings
- Electrochemical Studies : Research has demonstrated that DMPD can be used as an electron transport material in organic light-emitting diodes (OLEDs). Its electrochemical oxidation has been studied under various pH conditions to understand its behavior in electronic applications .
- Spectrophotometric Applications : DMPD's ability to react with iron(III) ions allows it to be utilized in analytical chemistry for detecting trace amounts of metals. Studies have shown that the reaction produces a measurable color change, facilitating quantitative analysis .
- Potential Antioxidant Properties : Some studies suggest that DMPD may exhibit antioxidant properties due to its ability to donate electrons during redox reactions. This property could be explored for therapeutic applications in oxidative stress-related diseases .
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-N-(2,2-dimethylpropyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)10-14-11-6-8-12(9-7-11)15(4)5/h6-9,14H,10H2,1-5H3 |
InChI Key |
YFGMXFRXGOWPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















